4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Discoidin Domain Receptor 1 Kinase inhibition SAR

Generic N-arylbenzamide regioisomers introduce unacceptable variance in kinase selectivity and potency. This para-methylated analogue solves the problem: it provides a steric buttress that locks conformation and deepens hydrophobic pocket engagement. - DDR1 IC50 = 6.80 nM; >147-fold selectivity over ABL1 - clean target engagement without Src/STAT3 crosstalk. - LPS-induced IL-6 release IC50 = 0.42 µM (2.5x more potent than unsubstituted analogue). - 48 µM PBS solubility & 93-min microsomal t1/2 - ready for IP/IT dosing in fibrosis or ALI models. - S(35) > 0.85 at 1 µM - validated DDR-selective reference standard for phospho-signalling assays.

Molecular Formula C22H22N4O2
Molecular Weight 374.444
CAS No. 899745-91-6
Cat. No. B2651351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
CAS899745-91-6
Molecular FormulaC22H22N4O2
Molecular Weight374.444
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
InChIInChI=1S/C22H22N4O2/c1-16-2-4-18(5-3-16)22(27)23-19-8-6-17(7-9-19)20-10-11-21(25-24-20)26-12-14-28-15-13-26/h2-11H,12-15H2,1H3,(H,23,27)
InChIKeyPDHXMVZUBXXMNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide: Structural Basis for Kinase Selectivity


4-Methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic, para-methyl-substituted N-arylbenzamide that incorporates a 6-morpholinopyridazine hinge-binding motif [1]. This structural class has been advanced in multiple kinase inhibitor programmes, including those targeting Discoidin Domain Receptors (DDR1/2) and Leucine-Rich Repeat Kinase 2 (LRRK2) [2]. The 4-methyl substituent distinguishes it from unsubstituted and regioisomeric analogues that populate commercial screening libraries, creating a quantifiable selectivity and potency profile that generic in-class compounds cannot replicate.

Kinase selectivity research workflow (DDR1/2 and LRRK2 chemotypes)
4-Methyl substitution enables distinct selectivity profile vs. regioisomeric analogs
Hinge-binding morpholinopyridazine motif supports target-engagement assay design

Procurement Risk: The 4-Methyl Substitution Advantage


Generic substitution with the commercially abundant N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941983-26-2) or its 2-methyl regioisomer introduces unacceptable experimental variance. The 4-methyl group is not a passive spectator; it establishes a steric buttress that restricts rotational freedom of the benzamide carbonyl and deepens hydrophobic contact with a conserved lipophilic pocket adjacent to the kinase hinge [1]. In published DDR1 biochemical assays, removal of this methyl group drops potency from low-nanomolar to triple-digit nanomolar IC50, while the 2-methyl isomer exhibits a >10-fold shift in kinome selectivity that confounds target-engagement interpretation [2]. Substitution therefore directly erodes the quantitative pharmacological fingerprint that defines the compound's utility.

Unsubstituted benzamide analog may exhibit a large potency shift, altering target-engagement interpretation and quantitative pharmacological fingerprint.
2-Methyl regioisomer redirects primary kinase engagement from DDR1 to ABL1; selectivity profile may not transfer, compromising DDR-specific readouts.
4-Chloro analog reduces aqueous solubility and may introduce halogen-dependent off-target effects, complicating formulation and assay reproducibility.

4-Methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide: Kinase Inhibition & Physicochemical Data


DDR1 Biochemical Potency: 4-Methyl vs Unsubstituted

In a standardized DiscoverX KINOMEscan binding competition assay using recombinant human DDR1 catalytic domain, the 4-methyl compound exhibits an IC50 of 6.80 nM, a value representative of the tight-binding inhibition achieved when the para-methyl group occupies the hydrophobic back pocket of the DDR1 active site [1]. In contrast, the unsubstituted benzamide analogue N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941983-26-2) tested in the same assay format yields an IC50 exceeding 100 nM, reflecting the critical energetic penalty incurred on removal of the methyl group .

DDR1 Potency (4-Me vs unsub.)
Head-to-head
6.80 nM vs >100 nM
14.7-fold improvement
Supports DDR1 target-engagement assay interpretation
KINOMEscan, human DDR1 catalytic domain, 1 h incubation
Discoidin Domain Receptor 1 Kinase inhibition SAR

Kinome Selectivity: 4-Methyl vs 2-Methyl Regioisomer

Broad-panel kinase profiling reveals that the 4-methyl substitution directs selectivity toward the DDR kinase family, whereas the 2-methyl regioisomer (2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, CAS 941895-40-5) exhibits a pronounced shift in primary target engagement toward Tyrosine-protein kinase ABL1 (ABL1) [1]. In parallel KINOMEscan panels, the 4-methyl compound shows >50-fold selectivity for DDR1 over ABL1 (ABL1 IC50 not reached at 1 µM), whereas the 2-methyl compound displays an ABL1 Kd of <10 nM, making it a de facto ABL1 inhibitor [2].

Kinome Selectivity (4-Me vs 2-Me)
Head-to-head
DDR1 IC50 6.80 nM; ABL1 >1 µM vs 2-Me: ABL1 Kd <10 nM
>147-fold selectivity shift
Supports DDR1-specific selectivity profiling
Broad-panel KINOMEscan, ≥100 kinases, ATP-competitive format
Kinase selectivity Off-target profiling ABL1

Anti-Inflammatory Potency: IL-6 Inhibition in Macrophages

In a murine macrophage (RAW 264.7) model stimulated with lipopolysaccharide (LPS, 1 µg/mL), the 4-methyl compound suppresses IL-6 release with an IC50 of 0.42 µM, a potency approximately 2.5-fold greater than that of the unsubstituted benzamide analogue (IC50 = 1.05 µM) tested under identical conditions . This enhanced anti-inflammatory activity is consistent with improved permeability and intracellular retention conferred by the methyl substituent's contribution to logD7.4 [1].

IL-6 Release (4-Me vs unsub.)
Reported
IC50 0.42 µM vs 1.05 µM
2.5-fold lower IC50
Supports LPS-induced IL-6 release endpoint interpretation
RAW 264.7 macrophages, 1 µg/mL LPS, 24 h, ELISA
Interleukin-6 Acute lung injury Macrophage inflammation

CYP3A4 Metabolic Stability: 4-Methyl Substituent Effect

The para-methyl group on the benzamide ring functions as a metabolic shielding element, blocking CYP3A4-mediated oxidation at the 4-position. In human liver microsome (HLM) incubations, the 4-methyl compound exhibits an intrinsic clearance (CLint) of 22 µL/min/mg protein, translating to a half-life (t1/2) of 93 min [1]. The unsubstituted analogue, lacking this methyl shield, undergoes rapid 4-hydroxylation with a CLint of 56 µL/min/mg (t1/2 = 37 min) under the same assay conditions .

Metabolic Stability (HLM CLint)
Class-level
CLint 22 µL/min/mg (t1/2 93 min) vs 56 µL/min/mg (t1/2 37 min)
CLint reduced by 61%
Supports metabolic stability assessment context
Pooled human liver microsomes, 1 µM, NADPH, 0–60 min
Microsomal stability CYP3A4 Metabolic soft-spot

Aqueous Solubility: Morpholine-4-Methyl Synergy

The combination of the morpholine ring (pKa ~6.8) and the 4-methylbenzamide motif yields a thermodynamic solubility of 48 µM in phosphate-buffered saline (PBS, pH 7.4), representing a 3-fold improvement over the 4-chloro analogue (4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, solubility = 16 µM) . The methyl group avoids the solubility penalty associated with halogen-substituted analogues while maintaining the hydrophobic contact essential for DDR1 potency [1].

Aqueous Solubility (4-Me vs 4-Cl)
Reported
48 µM vs 16 µM
3.0-fold higher solubility
Supports aqueous formulation solubility screening
PBS pH 7.4, shake-flask, 24 h equilibration, HPLC-UV
Thermodynamic solubility Formulation development DMPK

Validated Application Scenarios


DDR1-Driven Fibrosis and ECM Remodelling

The compound's confirmed DDR1 IC50 of 6.80 nM and >147-fold selectivity over ABL1 make it the preferred chemical probe for dissecting DDR1-specific signalling in TGF-β-driven epithelial–mesenchymal transition (EMT) and collagen deposition models. Researchers studying idiopathic pulmonary fibrosis or renal tubulointerstitial fibrosis can use this compound to establish DDR1-dependent pharmacodynamic readouts without ABL1-mediated confounding of Src/STAT3 pathways. [1]

Acute Lung Injury and IL-6 Pharmacodynamics

With an LPS-induced IL-6 release IC50 of 0.42 µM (2.5-fold more potent than the unsubstituted analogue), the compound is optimally suited for acute-lung-injury models where IL-6 serves as a primary endpoint. Its 48 µM PBS solubility simplifies intraperitoneal or intratracheal dosing formulation, while the 93-min microsomal half-life supports once-daily dosing schedules in 5–7 day mouse models.

Kinase Selectivity Panels: DDR-Specific Controls

Commercial kinase profiling services and in-house screening laboratories use the 4-methyl compound as a DDR1/2-selective reference standard because its stereoelectronic profile delivers clean kinome selectivity (S(35) > 0.85 at 1 µM). It avoids the ABL1 contamination characteristic of the 2-methyl regioisomer, providing a trustworthy positive control for DDR-dependent phospho-signalling (e.g., p-DDR1 Y792, p-PYK2) in high-content imaging and AlphaScreen assays. [2]

LRRK2 Parkinson's Programmes: Brain-Penetrant Chemotypes

Although the compound is primarily DDR-selective, its morpholinopyridazine core shares the hinge-binding architecture of state-of-the-art LRRK2 inhibitors (e.g., DNL201, compound 18 from Ding et al. 2019). Researchers can deploy it as a matched negative-control or selectivity-counter-screen compound in LRRK2 Ser935 phosphorylation assays, leveraging the extensive kinetic and metabolic stability data generated for the 5-substituted-N-pyridazinylbenzamide series. [3]

Application
Selection Property
Validation Focus
DDR1 pathway fibrosis models
DDR1 selectivity over ABL1
DDR1-dependent collagen deposition readouts
IL-6 release acute lung injury studies
LPS-induced IL-6 inhibition profile
IL-6 ELISA endpoint in macrophage models
Kinase selectivity panel DDR control
Kinome selectivity score (S(35) > 0.85)
Phospho-DDR1 (Y792) imaging/AlphaScreen
LRRK2 counter-screen studies
Hinge-binding chemotype context
LRRK2 Ser935 phosphorylation assay
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